molecular formula C9H17ClN2O B2547874 1-(1-Aminocyclobutyl)cyclobutane-1-carboxamide;hydrochloride CAS No. 2460749-12-4

1-(1-Aminocyclobutyl)cyclobutane-1-carboxamide;hydrochloride

Cat. No. B2547874
CAS RN: 2460749-12-4
M. Wt: 204.7
InChI Key: YGWJGUYCFVCYFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclobutane derivatives has been a subject of interest due to their potential applications in medicinal chemistry. In the case of 1-aminocyclobutanecarboxylic acid derivatives, various synthetic routes have been explored. One approach involved the monoalkylation of m-carborane with 4-bromobutene to produce a boronated cyclobutanone, which was then converted to the corresponding hydantoin and subsequently hydrolyzed to yield the amino acid . Another method described the synthesis of 1-aminocyclobutanecarboxylic acid through the reaction of ammonia gas with 1-bromo-cyclobutanecarboxylic acid in the presence of hexamethylenamine, offering a more convenient and practical route with industrial application prospects .

Molecular Structure Analysis

The molecular structure of cyclobutane amino acids has been extensively studied, revealing the influence of the cyclobutane ring on the conformational properties of these molecules. Quantum mechanical calculations have shown that the backbone flexibility of 1-aminocyclobutane-1-carboxylic acid is restricted by the cyclic nature of the side chain, with the stability of different conformations being almost independent of the environment . Additionally, the synthesis of beta-peptides incorporating 2-aminocyclobutane-1-carboxylic acid has demonstrated the ability of the cyclobutane ring to promote structure, resulting in molecules with high rigidity both in solution and in the gas phase .

Chemical Reactions Analysis

The reactivity of cyclobutane amino acids has been explored through various chemical reactions. For instance, the synthesis of hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid involved highly endo-selective [2 + 2]-photocycloaddition reactions, followed by regioselective ring opening and Hofmann rearrangement . Moreover, the preparation of all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid utilized a photochemical [2+2] cycloaddition reaction with ethylene, followed by separation of diastereoisomers and subsequent transformations to obtain both cis and trans structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-aminocyclobutane-1-carboxylic acid derivatives are closely related to their molecular structure. The restricted flexibility due to the cyclobutane ring affects the compound's conformational space and, consequently, its physical properties. The development of force-field parameters for classical molecular dynamics simulations has allowed for the investigation of these amino acids in different environments, confirming the reliability of the parameters and the intrinsic conformational properties of the amino acid .

Scientific Research Applications

Stereoselective Synthesis and Structural Studies

Stereoselective synthesis of derivatives of 2-aminocyclobutane-1-carboxylic acid demonstrates the utility of these compounds in creating highly rigid beta-peptides. Through enantiodivergent synthetic sequences, researchers have prepared several derivatives, achieving stereocontrolled synthesis. This research contributes to understanding the structural promotion of cyclobutane rings in monomers and dimers, highlighting the formation of strong intramolecular hydrogen bonds and cis-fused octane structural units, which confer high rigidity to these molecules both in solution and gas phase (Izquierdo et al., 2005).

Radioactive Synthesis for Imaging

The synthesis of anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC) illustrates its potential for tumor imaging using positron emission tomography. An improved synthesis of the precursor to anti-[18F]FACBC has been developed, showing high stereoselectivity and suitability for large-scale preparations. This advancement is crucial for the routine production of anti-[18F]FACBC for human use, marking a significant step towards its application in clinical settings (McConathy et al., 2003).

Novel Synthesis Routes

A novel synthesis route for 1-aminocyclobutanecarboxylic acid highlights the practical application and industrial prospect of this compound. By reacting ammonia gas with 1-bromo-cyclobutanecarboxylic acid in the presence of hexamethylenamine, researchers developed a more convenient and practical method than previously known routes. This method demonstrates the versatility and potential for large-scale production of 1-aminocyclobutanecarboxylic acid, which could have significant implications for its use in various scientific research applications (Fu Zhi-feng, 2004).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(1-aminocyclobutyl)cyclobutane-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c10-7(12)8(3-1-4-8)9(11)5-2-6-9;/h1-6,11H2,(H2,10,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWJGUYCFVCYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)N)C2(CCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Aminocyclobutyl)cyclobutane-1-carboxamide;hydrochloride

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